
4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride is a heterocyclic compound that features both pyridine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of both hydroxyl and pyridinyl groups in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and cyclization reactions. The use of palladium or rhodium catalysts can facilitate the hydrogenation process, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 4-pyridin-3-ylpiperidin-4-one.
Reduction: Formation of 4-pyridin-3-ylpiperidine.
Substitution: Formation of 4-chloro-4-pyridin-3-ylpiperidine.
Applications De Recherche Scientifique
4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
4-Hydroxypiperidine: Shares the piperidine ring but lacks the pyridinyl group.
4-Pyridinylpiperidine: Contains both pyridine and piperidine rings but lacks the hydroxyl group.
Uniqueness: 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride is unique due to the presence of both hydroxyl and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
4-pyridin-3-ylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10(3-6-11-7-4-10)9-2-1-5-12-8-9;/h1-2,5,8,11,13H,3-4,6-7H2;1H |
Clé InChI |
ATKUMEYFRAGUIV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=CN=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)
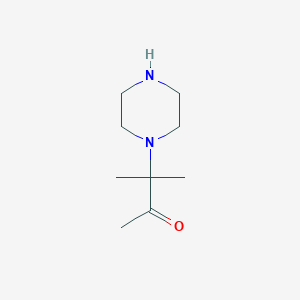
![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
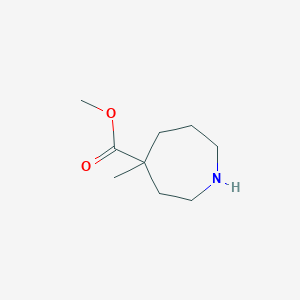
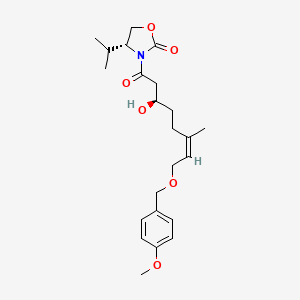
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
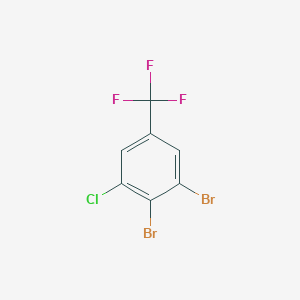



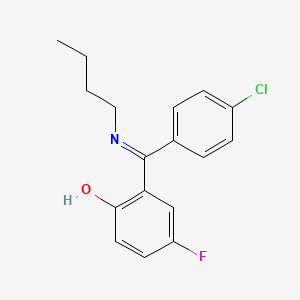
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
